1,6-Anhydro-alpha-d-glucopyranose

描述

准备方法

1,6-Anhydro-alpha-d-glucopyranose is primarily synthesized through the pyrolysis of cellulose. This process involves heating cellulose in the absence of oxygen, leading to the breakdown of the polymer and the formation of levoglucosan . The reaction conditions typically include temperatures ranging from 250°C to 400°C under a nitrogen atmosphere . Industrial production methods focus on optimizing the yield and purity of levoglucosan through controlled pyrolysis and subsequent purification steps .

化学反应分析

1,6-Anhydro-alpha-d-glucopyranose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form levoglucosenone, a valuable intermediate for synthesizing other chemicals.

Reduction: Reduction reactions can convert it into different sugar alcohols.

Substitution: It reacts with thiols in the presence of catalysts like zinc iodide or trimethylsilyl triflate to form thioglycosides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include levoglucosenone, 5-hydroxymethylfurfural, and various sugar alcohols .

科学研究应用

1,6-Anhydro-alpha-d-glucopyranose has numerous scientific research applications:

Biology: It is used in studies related to carbohydrate metabolism and enzymatic reactions involving sugars.

Medicine: Research explores its potential in drug delivery systems and as a building block for pharmaceuticals.

Industry: It is utilized in the production of bioethanol and as a chemical tracer for biomass burning in atmospheric chemistry studies

作用机制

The mechanism of action of 1,6-Anhydro-alpha-d-glucopyranose involves its conversion into various products through chemical reactions. During pyrolysis, it undergoes polymerization into polysaccharides, which further decompose into lower-molecular-weight products and eventually carbonized products . This stepwise transformation is crucial for understanding its behavior and applications in different fields.

相似化合物的比较

1,6-Anhydro-alpha-d-glucopyranose is unique compared to other similar compounds due to its formation through cellulose pyrolysis and its potential as a chemical platform. Similar compounds include:

Anhydro-d-mannosan: Another anhydrous sugar formed during pyrolysis.

1,6-Anhydro-beta-d-glucopyranose: The beta isomer of levoglucosan.

1,6-Anhydro-beta-d-glucose: Another isomer with similar properties.

These compounds share similar structures but differ in their formation processes and specific applications.

生物活性

1,6-Anhydro-alpha-D-glucopyranose, commonly referred to as levoglucosan, is a derivative of glucose that has garnered attention for its biological activity and potential applications in various fields. This article explores its metabolism, enzymatic pathways, and biological significance based on recent research findings.

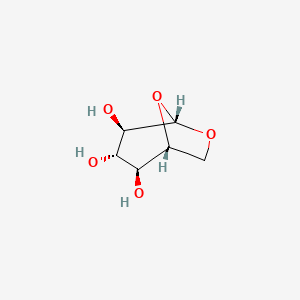

Levoglucosan is characterized by its unique anhydro structure, which plays a crucial role in its biological interactions. The molecular formula is , and it can be represented by the following structural formula:

This structure contributes to its stability and reactivity in biological systems.

Metabolism of Levoglucosan

Microbial Metabolism

Levoglucosan is metabolized by various microorganisms, which utilize it as a carbon source. Research indicates that levoglucosan can be hydrolyzed to glucose under acidic conditions; however, many yeast and fungal strains do not possess the necessary enzymes to hydrolyze it directly. Instead, these organisms convert levoglucosan to glucose 6-phosphate through a specific enzyme known as levoglucosan kinase . This pathway is significant as it allows for the integration of levoglucosan into the glycolytic pathway.

Bacterial Pathways

Recent studies have identified diverse pathways for the degradation of levoglucosan in bacteria. For instance, Bacillus smithii utilizes a series of enzymes including levoglucosan dehydrogenase (LGDH) and glucose 3-dehydrogenase (LgdC) to metabolize levoglucosan through a multi-step process involving several intermediate compounds . This metabolic flexibility highlights the ecological role of levoglucosan in nutrient cycling within microbial communities.

Biological Activity and Applications

-

Biomarker Potential

Levoglucosan serves as a biomarker for biomass burning due to its presence in particulate matter generated from combustion processes. Its detection in environmental samples helps assess air quality and the impact of biomass burning on human health . -

Pharmaceutical Applications

The unique properties of levoglucosan have led to investigations into its potential as a precursor for synthesizing bioactive compounds. For example, it can be converted into various derivatives that may exhibit therapeutic effects . -

Toxicological Studies

Research has also focused on understanding the toxicokinetics of levoglucosan. Studies indicate that while it is generally considered safe at low concentrations, higher doses can lead to adverse effects, necessitating further investigation into its safety profile in clinical settings .

Case Studies

- Environmental Impact Study : A study conducted in Thessaloniki measured levoglucosan levels in airborne particulate matter during periods of biomass burning. The results indicated significant correlations between levoglucosan concentrations and respiratory health issues among local populations .

- Microbial Utilization : A comparative proteomics study revealed that certain soil bacteria upregulate genes associated with levoglucosan metabolism when exposed to this compound as their sole carbon source. This adaptability underscores the importance of levoglucosan in microbial ecology .

属性

IUPAC Name |

(1R,2S,3S,4R,5S)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNIBLMWSKIRAT-DVKNGEFBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O1)O2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。